2-(Isopropylamino)acetic acid
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Overview
Description
2-(Isopropylamino)acetic acid is an organic compound with the molecular formula C5H11NO2 It is characterized by the presence of an isopropylamino group attached to the acetic acid backbone
Scientific Research Applications
2-(Isopropylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS (Globally Harmonized System) pictograms GHS07, GHS08, and GHS09 . The hazard statements are H302-H319-H372-H410 . Precautionary statements include P260-P264-P273-P301+P312-P305+P351+P338-P314 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-(Isopropylamino)acetic acid . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Biochemical Analysis
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that similar compounds, such as acetic acid, are involved in various metabolic pathways, including those involving enzymes and cofactors
Transport and Distribution
It is known that similar compounds can interact with various transporters and binding proteins, influencing their localization or accumulation
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylamino)acetic acid typically involves the reaction of isopropylamine with chloroacetic acid. The reaction proceeds under basic conditions, often using sodium hydroxide as a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{ClCH}_2\text{COOH} + \text{(CH}_3\text{)_2CHNH}_2 \rightarrow \text{(CH}_3\text{)_2CHNHCH}_2\text{COOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 2-(Isopropylamino)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparison with Similar Compounds
N-Boc-N-isopropylamino-acetic acid: A derivative with a Boc-protected amino group.
2-(Methylamino)acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-(Ethylamino)acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: 2-(Isopropylamino)acetic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with other molecules, making it distinct from its methyl and ethyl analogs.
Properties
IUPAC Name |
2-(propan-2-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(2)6-3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPOIJKOXBKKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901027 |
Source
|
Record name | NoName_76 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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